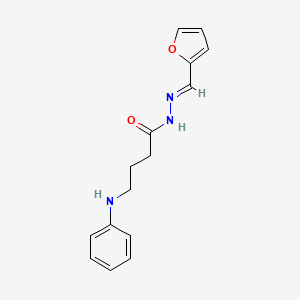
3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, due to its structural features, might share similarities with benzamide derivatives, which are often explored for their diverse biological activities and chemical properties. The inclusion of chloro, ethylphenyl, and methoxy groups suggests potential reactivity and interaction patterns worth investigating through synthesis, structural analysis, and property evaluation.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent, such as THF (Tetrahydrofuran). For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by the acylation of 3-aminophenol and 4-metoxybenzoylchloride (Karabulut et al., 2014). Such methodologies could potentially be adapted for the synthesis of "3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide" by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray diffraction and supported by computational methods such as DFT calculations. Studies on similar compounds show that intramolecular interactions, such as hydrogen bonding, significantly influence molecular geometry and conformation (Aarset et al., 2013).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, highlighting their reactivity towards nucleophiles and electrophiles. For example, the introduction of substituents at specific positions on the benzamide scaffold can significantly affect its binding profile and biological activities (Perrone et al., 1998). These reactions are crucial for modifying the chemical and physical properties of the compounds for specific applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, can be influenced by their molecular structure and the nature of their substituents. Studies on polymorphs of related compounds provide insight into how structural variations impact these properties, offering clues to the behavior of "this compound" (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are paramount for understanding the potential applications of benzamide derivatives. Investigations into the binding affinities and selectivity towards receptors offer valuable data on the interaction mechanisms and potential therapeutic uses of these compounds (Xu et al., 2005).
Propriétés
IUPAC Name |
3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-3-10-6-4-5-7-13(10)19-16(20)14-11(17)8-9-12(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJWIBLSCBDNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5606599.png)
![8-methoxy-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-3-chromanecarboxamide](/img/structure/B5606605.png)

![9-(4-methoxybenzyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5606618.png)
![N-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B5606628.png)
![1-[(4-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5606640.png)
![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-oxaspiro[4.5]decane-4-carboxamide hydrochloride](/img/structure/B5606648.png)

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B5606664.png)
![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol](/img/structure/B5606688.png)

![S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5606705.png)